[(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxy](trimethyl)silane
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Overview
Description
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane is a chemical compound characterized by its unique structure, which includes an oxetane ring substituted with tert-butyl and diphenyl groups, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane typically involves the reaction of 3-tert-butyl-2,2-diphenyloxetan-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-tert-Butyl-2,2-diphenyloxetan-3-ol+Trimethylsilyl chloride→(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane+Hydrogen chloride
Industrial Production Methods
While specific industrial production methods for (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form corresponding oxetanones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield 3-tert-butyl-2,2-diphenyloxetan-3-ol and trimethylsilanol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles like fluoride ions (from sources such as tetrabutylammonium fluoride) can facilitate substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions can be used for hydrolysis.
Major Products
Oxidation: Oxetanones
Substitution: Various substituted oxetane derivatives
Hydrolysis: 3-tert-butyl-2,2-diphenyloxetan-3-ol and trimethylsilanol
Scientific Research Applications
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of novel polymers and materials with unique properties.
Biological Studies: Its derivatives may be explored for potential biological activity, including as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the introduction of other functional groups. The oxetane ring’s strained nature makes it reactive towards various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane
- (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane
- (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane
Uniqueness
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane is unique due to its specific combination of an oxetane ring with tert-butyl and diphenyl groups, and a trimethylsilyl group
Properties
CAS No. |
89867-80-1 |
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Molecular Formula |
C22H30O2Si |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(3-tert-butyl-2,2-diphenyloxetan-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C22H30O2Si/c1-20(2,3)21(24-25(4,5)6)17-23-22(21,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,17H2,1-6H3 |
InChI Key |
JTUAOGBFXFQAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C |
Origin of Product |
United States |
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